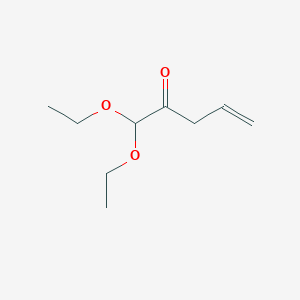
(2S)-3-(But-3-ene-1-sulfonyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-(But-3-ene-1-sulfonyl)-2-methylpropanoic acid is an organic compound with a unique structure that includes a but-3-ene-1-sulfonyl group attached to a 2-methylpropanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(But-3-ene-1-sulfonyl)-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as but-3-ene-1-sulfonyl chloride and 2-methylpropanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-3-(But-3-ene-1-sulfonyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The but-3-ene-1-sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.
Applications De Recherche Scientifique
(2S)-3-(But-3-ene-1-sulfonyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (2S)-3-(But-3-ene-1-sulfonyl)-2-methylpropanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-3-(But-3-ene-1-sulfonyl)-2-methylpropanoic acid: shares similarities with other sulfonyl-containing compounds such as sulfonamides and sulfonylureas.
Sulfonamides: Known for their antibacterial properties and used in various pharmaceutical applications.
Sulfonylureas: Used as oral hypoglycemic agents in the treatment of diabetes.
Uniqueness
What sets this compound apart is its specific structure, which combines a but-3-ene-1-sulfonyl group with a 2-methylpropanoic acid backbone. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
824429-32-5 |
|---|---|
Formule moléculaire |
C8H14O4S |
Poids moléculaire |
206.26 g/mol |
Nom IUPAC |
(2S)-3-but-3-enylsulfonyl-2-methylpropanoic acid |
InChI |
InChI=1S/C8H14O4S/c1-3-4-5-13(11,12)6-7(2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10)/t7-/m1/s1 |
Clé InChI |
FRUGMZQYZPWMHH-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](CS(=O)(=O)CCC=C)C(=O)O |
SMILES canonique |
CC(CS(=O)(=O)CCC=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




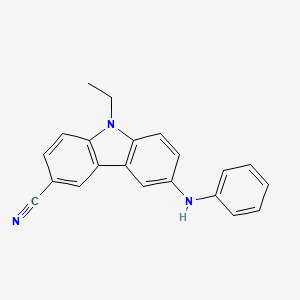
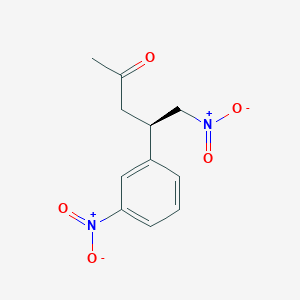
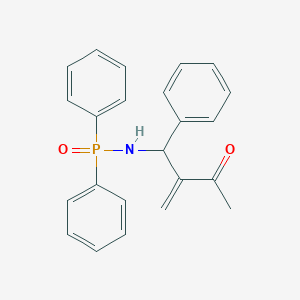

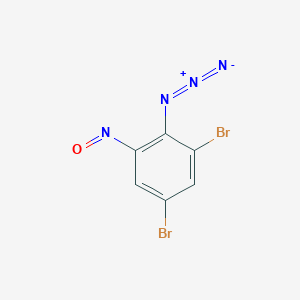
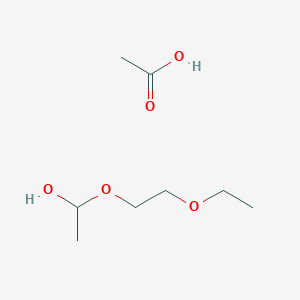
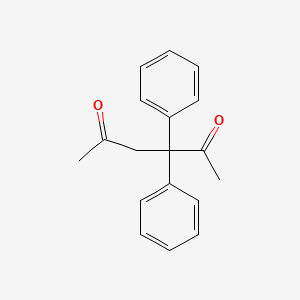
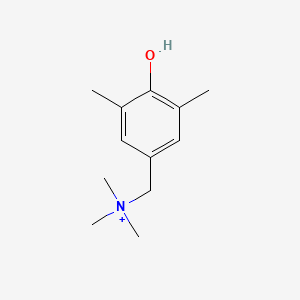
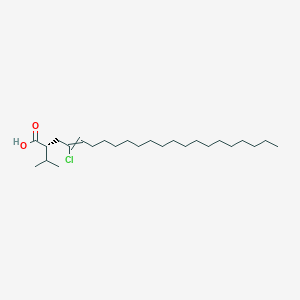
![Diethyl [(2,6-difluorophenyl)methyl]propanedioate](/img/structure/B14231392.png)
